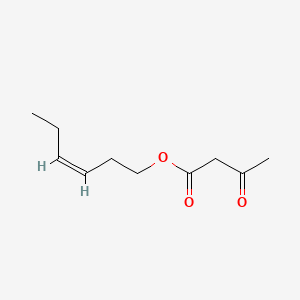

(Z)-Hex-3-enyl acetoacetate

Description

Contextualization of Acetoacetate (B1235776) Esters in Organic Chemistry and Natural Products Research

Acetoacetate esters, such as ethyl acetoacetate, are highly valuable intermediates in organic synthesis. britannica.comlibretexts.org Their utility stems from the presence of a β-dicarbonyl group, which imparts significant acidity to the α-hydrogens located on the central methylene (B1212753) group. libretexts.org This acidity allows for easy deprotonation by a suitable base, forming a stabilized enolate. This enolate is a potent nucleophile that can undergo alkylation, acylation, and other condensation reactions, forming a wide variety of carbon-carbon bonds. libretexts.orgwikipedia.org

The "acetoacetic ester synthesis" is a classic and versatile method for preparing ketones. libretexts.orgchemistnotes.com This process involves the alkylation of the enolate followed by hydrolysis and decarboxylation, which readily occurs upon heating the resulting β-keto acid. libretexts.org Beyond simple ketones, these esters are precursors for the synthesis of more complex molecules, including heterocyclic compounds like pyridines, quinolines, and pyrroles. britannica.com In the realm of natural products, ethyl acetoacetate has been identified in fruits like mango, and its derivatives contribute to the flavor and fragrance profiles of many substances. nih.gov

Significance of the (Z)-Hex-3-enyl Moiety in Bioactive Compounds and Derivatives

The (Z)-hex-3-enyl group is a fundamental component of a class of compounds known as Green Leaf Volatiles (GLVs). mdpi.comresearchgate.net These C6 aldehydes, alcohols, and esters are responsible for the characteristic "green" or "cut grass" aroma released by plants upon tissue damage. mdpi.com GLVs, including (Z)-3-hexenol and its acetate (B1210297) ester, play crucial roles in plant biology. They are key signaling molecules in plant defense, released in response to herbivore attacks or pathogen infections. mdpi.comoup.com

Identification of Research Gaps and Rationale for Investigating (Z)-Hex-3-enyl Acetoacetate

While both acetoacetate esters and compounds containing the (Z)-hex-3-enyl moiety are well-studied individually, their specific combination in the form of this compound is less documented in widely available scientific literature. A search for this specific compound reveals its existence and basic properties, primarily in supplier catalogs for the flavor and fragrance industry, but in-depth studies on its synthesis, reactivity, and biological activity are sparse. thegoodscentscompany.comchemicalbook.com

This represents a significant research gap. The unique structure of this compound, which combines the synthetically versatile β-ketoester functionality with the biologically significant GLV fragment, suggests it could be a molecule of considerable interest. The rationale for its investigation is threefold:

Novel Fragrance/Flavor Profile: The combination of the fruity, ethereal notes typical of acetoacetates with the sharp, green character of the hexenyl moiety could result in a unique and desirable organoleptic profile. thegoodscentscompany.com

Synthetic Intermediate: The compound could serve as a valuable precursor for more complex molecules, allowing for the introduction of the (Z)-hex-3-enyl group into a larger structure via the reactive methylene of the acetoacetate group.

Potential Bioactivity: Given the role of GLV esters in plant signaling, this compound could exhibit interesting biological properties, such as antimicrobial activity or a role in plant defense, which have yet to be explored. oup.comfrontiersin.org

Scope and Objectives of the Research Endeavor

A dedicated research program on this compound would aim to fill the existing knowledge gaps. The scope of such an endeavor would be to systematically synthesize, characterize, and evaluate the potential applications of this compound.

Primary Objectives:

To Develop an Optimized Synthetic Protocol: Investigate and optimize a reliable method for the synthesis of this compound. This could involve traditional acid-catalyzed esterification or transesterification from ethyl acetoacetate, or potentially greener enzymatic methods using lipases. ganeshremedies.comnih.govmdpi.com

To Perform Comprehensive Spectroscopic and Physicochemical Characterization: Fully characterize the purified compound using modern analytical techniques to establish a definitive reference dataset. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. Physicochemical properties such as refractive index, specific gravity, and boiling point will also be precisely determined. thegoodscentscompany.com

To Conduct a Preliminary Assessment of its Applicability: Evaluate the organoleptic properties of the compound for its potential in the flavor and fragrance industry. Furthermore, initial screening for bioactivity (e.g., antimicrobial assays) would be conducted to explore its potential beyond sensory applications.

Research Findings and Data

While comprehensive research articles are limited, data can be compiled from chemical supplier databases and extrapolated from related compounds to provide a preliminary profile for this compound.

Physicochemical Properties

The following table summarizes the known and estimated physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₃ | chemicalbook.com |

| Molecular Weight | 184.23 g/mol | N/A |

| Appearance | Colorless clear liquid (est.) | thegoodscentscompany.com |

| Boiling Point | 254.0 to 255.0 °C @ 760 mm Hg | thegoodscentscompany.com |

| Specific Gravity | 0.980 to 0.990 @ 20 °C | thegoodscentscompany.com |

| Refractive Index | 1.445 to 1.455 @ 20 °C | thegoodscentscompany.com |

| Flash Point | 105.0 °C (221.0 °F) | thegoodscentscompany.com |

| CAS Number | 84434-20-8 | thegoodscentscompany.comchemicalbook.com |

Proposed Synthetic Route

A plausible and common method for the synthesis of this compound is the transesterification of a simple acetoacetate ester, such as ethyl acetoacetate, with (Z)-hex-3-en-1-ol. This reaction is typically catalyzed by an acid or can be achieved using enzymatic catalysts like lipase (B570770) for a "greener" approach. mdpi.comresearchgate.net

Reaction Scheme: CH₃C(O)CH₂COOC₂H₅ + CH₃CH₂CH=CHCH₂CH₂OH ⇌ CH₃C(O)CH₂COOCH₂CH₂CH=CHCH₂CH₃ + C₂H₅OH (Ethyl acetoacetate + (Z)-Hex-3-en-1-ol ⇌ this compound + Ethanol)

| Step | Description | Reagents & Conditions | Purpose |

| 1 | Transesterification | (Z)-Hex-3-en-1-ol, Ethyl acetoacetate, Lipase (e.g., Candida antarctica Lipase B) or Acid Catalyst (e.g., p-TsOH), Solvent (e.g., Hexane or Toluene), Heat. | To form the desired ester by exchanging the alcohol moiety. Enzymatic catalysis offers high selectivity and milder conditions. nih.gov |

| 2 | Workup | Aqueous wash (e.g., NaHCO₃ solution, brine). | To neutralize the acid catalyst (if used) and remove water-soluble impurities. |

| 3 | Purification | Drying over anhydrous MgSO₄, filtration, and vacuum distillation. | To isolate the pure this compound from unreacted starting materials and byproducts. |

Structure

3D Structure

Properties

CAS No. |

84434-20-8 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

[(Z)-hex-3-enyl] 3-oxobutanoate |

InChI |

InChI=1S/C10H16O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h4-5H,3,6-8H2,1-2H3/b5-4- |

InChI Key |

JCPGKFSGEPVXMI-PLNGDYQASA-N |

SMILES |

CCC=CCCOC(=O)CC(=O)C |

Isomeric SMILES |

CC/C=C\CCOC(=O)CC(=O)C |

Canonical SMILES |

CCC=CCCOC(=O)CC(=O)C |

density |

0.980-0.990 (20°) |

Other CAS No. |

84434-20-8 |

physical_description |

Clear colourless liquid; Earthy green floral aroma |

Pictograms |

Irritant |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of (Z)-Hex-3-enyl Acetoacetate (B1235776)

A retrosynthetic analysis of (Z)-hex-3-enyl acetoacetate provides a logical framework for devising its synthesis. The primary disconnection is the ester linkage, which points to two key precursors: (Z)-3-hexen-1-ol and an acetoacetylating agent. This leads to two main synthetic strategies.

The most direct approach involves the disconnection of the ester bond (C-O bond) between the acetoacetate moiety and the (Z)-hex-3-enyl group. This bond can be formed through esterification or transesterification reactions. This leads to the identification of (Z)-3-hexen-1-ol and a suitable acetoacetic acid derivative as the primary synthons.

A further disconnection of the acetoacetate unit itself can be considered. For instance, ethyl acetoacetate, a common starting material, is synthesized via the Claisen condensation of two molecules of ethyl acetate (B1210297) erowid.orgucalgary.ca. This suggests a potential, albeit longer, route starting from simpler C2 units.

Therefore, the most practical retrosynthetic pathway is:

This compound <= Esterification/Transesterification

(Z)-3-hexen-1-ol + Acetoacetic acid derivative (e.g., diketene (B1670635), ethyl acetoacetate)

Development of Novel Synthetic Routes to this compound

The synthesis of this compound can be achieved through various methods, primarily focusing on the efficient formation of the ester linkage while preserving the stereochemistry of the (Z)-double bond.

Esterification Strategies and Optimization

Direct esterification of (Z)-3-hexen-1-ol with an acetoacetic acid equivalent is a primary route. A common and industrially important method for producing acetoacetate esters is the reaction of an alcohol with diketene wikipedia.orgwikipedia.orgrroij.com. This reaction is often catalyzed by acids or bases google.com. For instance, the synthesis of t-butyl acetoacetate is achieved by reacting t-butyl alcohol with diketene in the presence of anhydrous sodium acetate orgsyn.org. A similar strategy can be applied to the synthesis of this compound.

Another approach is transesterification, where a readily available acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, is reacted with (Z)-3-hexen-1-ol researchgate.netresearchgate.net. This reaction can be driven to completion by removing the lower-boiling alcohol byproduct. Catalyst-free transesterification at elevated temperatures has been reported for the synthesis of various β-keto esters researchgate.netnih.gov. Enzymatic transesterification using lipases also presents a green and selective alternative google.comresearchgate.net. The choice of enzyme can be critical for achieving high yields researchgate.net.

| Esterification Strategy | Reactants | Catalyst/Conditions | Key Considerations |

| Direct Esterification | (Z)-3-hexen-1-ol, Diketene | Acid (e.g., H₂SO₄) or Base (e.g., NaOAc) catalyst google.comorgsyn.org | Diketene is highly reactive and can polymerize google.com. |

| Transesterification | (Z)-3-hexen-1-ol, Ethyl/Methyl acetoacetate | Catalyst-free (thermal) or Acid/Base catalysis researchgate.netnih.gov | Removal of the lower-boiling alcohol byproduct is necessary. |

| Enzymatic Transesterification | (Z)-3-hexen-1-ol, Ethyl/Methyl acetoacetate | Lipase (B570770) (e.g., from Candida antarctica) google.com | Mild reaction conditions, high selectivity. |

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis. For the production of this compound, several green strategies can be implemented.

The use of enzymatic catalysts, such as lipases, for transesterification offers a biodegradable and highly selective alternative to traditional chemical catalysts, operating under mild conditions google.comresearchgate.net. This approach often leads to cleaner reactions with fewer byproducts.

Solvent selection is another key aspect of green chemistry. The use of greener solvents like acetonitrile (B52724) in esterification reactions, such as the Steglich esterification, has been shown to be effective and reduces the reliance on hazardous chlorinated solvents jove.com. Furthermore, solvent-free reaction conditions, particularly in transesterification, can significantly reduce waste and simplify product purification researchgate.netnih.gov.

The development of catalysts that can utilize molecular oxygen as the oxidant in C-H activation reactions for ester synthesis represents a significant advancement in green chemistry, as it replaces less environmentally friendly oxidants labmanager.com.

Mechanistic Investigations of Formation Reactions

The mechanism of the reaction between diketene and an alcohol to form an acetoacetate ester is a key aspect of understanding and optimizing the synthesis of this compound. The reaction is believed to proceed through the nucleophilic attack of the alcohol on the carbonyl group of the β-lactone ring of diketene. This is followed by ring-opening to yield the final acetoacetate ester rroij.com.

In the case of the acetoacetic ester synthesis, which involves the alkylation of an acetoacetate ester, the mechanism involves the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. Subsequent hydrolysis and decarboxylation yield a ketone ucalgary.cawikipedia.orgopenochem.orglibretexts.org.

Optimization of Purification and Isolation Methodologies for Synthetic Products

The purification of this compound is crucial for obtaining a product of high purity, which is essential for its use in fragrances and flavors. Distillation under reduced pressure is a common method for purifying acetoacetate esters orgsyn.orgchembk.com. For ethyl acetoacetate, purification can be achieved by drying over anhydrous potassium carbonate followed by treatment with phosphoric anhydride (B1165640) and fractional distillation erowid.org.

To prevent the decomposition of the acetoacetic ester during distillation, which can occur at high temperatures, the addition of a small amount of a non-volatile, weakly alkaline substance like anhydrous sodium acetate has been shown to improve the purity of the distilled product google.com. Column chromatography can also be employed for the purification of acetoacetate esters, especially for removing non-volatile impurities researchgate.net.

Biosynthesis and Metabolic Pathways Hypothetical and Analogous Systems

Proposed Biogenetic Routes to (Z)-Hex-3-enyl Acetoacetate (B1235776) or Structurally Related Compounds

The formation of (Z)-hex-3-enyl acetoacetate in a biological system would likely involve the esterification of (Z)-hex-3-en-1-ol with a derivative of acetoacetic acid. The biosynthesis of its close structural analog, (Z)-hex-3-enyl acetate (B1210297), is well-understood and provides a strong model.

The biosynthesis of GLVs, including (Z)-hex-3-enyl acetate, originates from the lipoxygenase (LOX) pathway, which is activated in plants in response to tissue damage. researchgate.net This pathway begins with the oxygenation of linolenic acid to form a 13-hydroperoxide. researchgate.net This intermediate is then cleaved by a hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. researchgate.net The aldehyde is subsequently reduced to (Z)-3-hexenol by an alcohol dehydrogenase. researchgate.net The final step in the formation of (Z)-hex-3-enyl acetate is the acetylation of (Z)-3-hexenol, a reaction catalyzed by an acetyl-CoA:(Z)-3-hexenol acetyltransferase. researchgate.netebi.ac.uk

Based on this analogous pathway, a hypothetical biogenetic route for this compound would involve the reaction of (Z)-hex-3-en-1-ol with an activated form of acetoacetate, such as acetoacetyl-CoA. This suggests the existence of a specific acyltransferase capable of utilizing acetoacetyl-CoA as a substrate to esterify (Z)-hex-3-en-1-ol.

Enzymatic Catalysis in the Formation and Transformation of Acetoacetate Esters

The enzymatic synthesis of various acetoacetate esters has been demonstrated, primarily through the use of lipases and esterases. google.com These enzymes are capable of catalyzing transesterification reactions in non-aqueous solvents, providing a method for producing ester derivatives of acetoacetate. google.com For example, the synthesis of acetoacetate esters can be achieved by combining a starting ester of acetoacetate, such as methyl acetoacetate, with an alcohol in the presence of a lipase (B570770). google.comnih.gov

Lipases, such as Candida antarctica lipase B (CAL-B), have been shown to be effective in the regioselective transesterification of acetoacetate esters. nih.govmdpi.com This enzymatic approach offers a chemo- and stereoselective method for synthesizing β-keto esters. mdpi.com The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to form the final ester product. This established enzymatic capability supports the hypothesis that a similar enzyme could catalyze the formation of this compound from (Z)-hex-3-en-1-ol and an acetoacetate donor in a biological system.

The formation of esters can also be catalyzed by alcohol-O-acyltransferases (AATs), which utilize acyl-CoA molecules and an alcohol to produce esters. researchgate.net This provides a direct biochemical route for ester formation from key metabolic intermediates. researchgate.net

Identification of Potential Precursors and Intermediates in Biological Systems

Based on the proposed biosynthetic pathways, the primary precursors for this compound are:

(Z)-Hex-3-en-1-ol: This alcohol is a well-known green leaf volatile produced in plants via the lipoxygenase pathway from linolenic acid. researchgate.net

Acetoacetyl-CoA: This is a central metabolite in fatty acid metabolism and ketone body formation. byjus.comnih.gov

The key intermediate in the proposed biosynthesis would be an enzyme-bound acetoacetyl group, likely derived from acetoacetyl-CoA. The reaction would proceed through the nucleophilic attack of the hydroxyl group of (Z)-hex-3-en-1-ol on the carbonyl carbon of the enzyme-activated acetoacetate.

| Precursor/Intermediate | Origin/Pathway | Role in this compound Biosynthesis |

| Linolenic Acid | Fatty Acid Pools in Plants | Initial substrate for the lipoxygenase pathway leading to the C6 alcohol moiety. researchgate.net |

| (Z)-3-Hexenal | Lipoxygenase Pathway | Intermediate aldehyde formed by the action of hydroperoxide lyase. researchgate.net |

| (Z)-Hex-3-en-1-ol | Lipoxygenase Pathway | The alcohol substrate for the final esterification step, formed by the reduction of (Z)-3-hexenal. researchgate.net |

| Acetyl-CoA | Central Metabolism | Precursor for the formation of acetoacetyl-CoA. byjus.com |

| Acetoacetyl-CoA | Ketogenesis/Fatty Acid Metabolism | The acyl donor for the esterification of (Z)-hex-3-en-1-ol. byjus.com |

Catabolic Pathways and Degradation Mechanisms in Model Biological Environments

The degradation of this compound in biological systems has not been directly studied. However, its breakdown can be inferred from the metabolism of its constituent parts and related esters.

Ester Hydrolysis: The primary catabolic step would likely be the hydrolysis of the ester bond, catalyzed by esterases, to yield (Z)-hex-3-en-1-ol and acetoacetate. This is a common metabolic fate for ester compounds in biological systems.

Metabolism of (Z)-Hex-3-en-1-ol: Following hydrolysis, the (Z)-hex-3-en-1-ol would likely be oxidized back to (Z)-3-hexenal and then to (Z)-3-hexenoic acid, which can then enter beta-oxidation.

Metabolism of Acetoacetate: Acetoacetate is a ketone body and a normal product of fatty acid metabolism in the liver. byjus.commdpi.com It can be transported to extrahepatic tissues, where it is converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT). mdpi.com Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA, which can enter the citric acid cycle for energy production. byjus.com In some tissues, acetoacetate can be utilized in anabolic pathways via its conversion to acetoacetyl-CoA by acetoacetyl-CoA synthetase (AACS). nih.gov

Atmospheric Degradation: While not a biological catabolic pathway, the atmospheric fate of related cis-3-hexenyl esters is initiated by reactions with oxidative species like OH radicals and ozone. nih.govacs.orgacs.orgrsc.orgrsc.org This leads to the formation of smaller, more oxidized compounds such as aldehydes and organic acids. acs.orgacs.org

| Degradation Product | Enzyme/Process | Metabolic Fate |

| (Z)-Hex-3-en-1-ol | Esterase (Hydrolysis) | Oxidation to (Z)-3-hexenal and then to (Z)-3-hexenoic acid, followed by beta-oxidation. |

| Acetoacetate | Esterase (Hydrolysis) | Conversion to acetoacetyl-CoA and then to acetyl-CoA for energy production in the citric acid cycle, or use in anabolic pathways. byjus.comnih.govmdpi.com |

Advanced Spectroscopic and Chromatographic Methodologies in Structural Analysis and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the stereochemical assignment of (Z)-Hex-3-enyl acetoacetate (B1235776). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a complete mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of (Z)-Hex-3-enyl acetoacetate is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The stereochemistry of the double bond can be unequivocally determined by the coupling constant (J-value) between the vinylic protons. For a (Z)-isomer, the coupling constant is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for the corresponding (E)-isomer.

The chemical shifts of the protons are influenced by their local electronic environment. Protons closer to electronegative oxygen atoms, such as those on the carbon adjacent to the ester oxygen (H-1') and the methylene (B1212753) group of the acetoacetate moiety (H-2), will be deshielded and appear at a higher chemical shift (downfield). Conversely, the terminal methyl group (H-6') of the hexenyl chain will be shielded and resonate at a lower chemical shift (upfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The carbonyl carbons of the ester and ketone groups are highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 160-210 ppm. The sp² hybridized carbons of the C=C double bond will resonate in the olefinic region (around 100-150 ppm). The sp³ hybridized carbons of the alkyl chain and the acetoacetate methyl group will appear in the upfield region of the spectrum.

A detailed analysis of a structurally related compound, Methyl 3-methyl-4-oxopent-2-enoate ((Z)-1a), provides insight into the expected chemical shifts for the core functional groups of this compound. rsc.org

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (Acetoacetate) | ~2.2 | ~30 |

| CH₂ (Acetoacetate) | ~3.5 | ~50 |

| C=O (Ketone) | - | ~200 |

| C=O (Ester) | - | ~167 |

| O-CH₂ (Hexenyl) | ~4.1 | ~65 |

| CH₂ (Hexenyl, C2') | ~2.4 | ~28 |

| CH=CH (Hexenyl, C3'/C4') | ~5.3 - 5.6 | ~123, ~135 |

| CH₂ (Hexenyl, C5') | ~2.1 | ~21 |

| CH₃ (Hexenyl, C6') | ~1.0 | ~14 |

Note: The predicted chemical shifts are estimations based on general principles and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₆O₃), high-resolution mass spectrometry (HRMS) can be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

Electron Ionization (EI) Mass Spectrometry: In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure.

For esters, common fragmentation pathways include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond.

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 184 | [C₁₀H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 141 | [C₈H₁₃O₂]⁺ | Loss of acetyl group (•COCH₃) |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the ester bond with charge retention on the hexenyl moiety |

| 85 | [C₄H₅O₂]⁺ | Acetoacetyl cation |

| 69 | [C₅H₉]⁺ | Hexenyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation (base peak) |

Note: This table represents a predicted fragmentation pattern. The relative intensities of the peaks would depend on the stability of the resulting fragments.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Given the volatile nature of this compound, Gas Chromatography (GC) is a particularly suitable method.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In a GC-MS analysis of a sample containing this compound, the compound would be separated from other volatile components based on its boiling point and affinity for the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that can be used for its identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. GC-MS is also a powerful tool for quantifying the amount of this compound in a sample and for detecting and identifying any impurities present.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly for purity assessment of non-volatile impurities or for preparative scale purification. In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., normal-phase or reverse-phase) and mobile phase composition would be optimized to achieve the desired separation. Detection can be achieved using various detectors, such as a UV detector if the compound has a suitable chromophore, or a refractive index detector.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups in this compound. The presence of two carbonyl groups (ketone and ester) and a carbon-carbon double bond will give rise to strong and distinct absorption bands in the IR spectrum.

Esters are known to exhibit a "Rule of Three," with three strong peaks corresponding to the C=O stretch and two C-O stretches. spectroscopyonline.com The key expected IR absorptions for this compound are:

C=O stretch (ester): A strong absorption band in the region of 1735-1750 cm⁻¹.

C=O stretch (ketone): A strong absorption band around 1715 cm⁻¹.

C=C stretch: A medium intensity band around 1650 cm⁻¹ for the cis-substituted double bond.

C-O stretch (ester): Two strong bands in the region of 1000-1300 cm⁻¹.

=C-H stretch: A medium intensity band just above 3000 cm⁻¹.

C-H stretch (sp³): Strong absorption bands just below 3000 cm⁻¹.

=C-H bend (cis): A characteristic bending vibration around 675-730 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The selection rules for Raman activity differ from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C=C double bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum. The C=O stretching vibrations would also be observable.

| Functional Group | Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | Expected Raman Intensity |

| Ester C=O | Stretch | 1735-1750 (Strong) | Medium |

| Ketone C=O | Stretch | ~1715 (Strong) | Medium |

| Alkene C=C | Stretch | ~1650 (Medium) | Strong |

| Ester C-O | Stretch | 1000-1300 (Strong) | Weak |

| Alkene =C-H | Stretch | >3000 (Medium) | Medium |

| Alkane C-H | Stretch | <3000 (Strong) | Strong |

| Alkene =C-H (cis) | Bend | 675-730 (Medium) | Weak |

Chemical Reactivity and Derivatization Studies

Nucleophilic and Electrophilic Reactivity of the Acetoacetate (B1235776) Moiety

The acetoacetate portion of the molecule is characterized by its active methylene (B1212753) group (the CH₂ group situated between two carbonyl groups) and the electrophilic nature of its carbonyl carbons.

The hydrogen atoms on the α-carbon are particularly acidic (pKa ≈ 11 for ethyl acetoacetate) due to the resonance stabilization of the resulting carbanion, or enolate. ucalgary.calibretexts.org This stabilized enolate is a potent nucleophile. Deprotonation, typically achieved with a suitable base like sodium ethoxide, facilitates a variety of reactions. ucalgary.caopenochem.org

Nucleophilic Reactivity (Enolate): The primary nucleophilic reaction is alkylation at the α-carbon. The enolate readily reacts with alkyl halides in an SN2 reaction to form α-substituted derivatives. openochem.orgwikipedia.org It is also possible to introduce a second alkyl group by repeating the deprotonation and alkylation sequence. ucalgary.ca Furthermore, the enolate can react with acyl chlorides to introduce an acyl group, leading to β-dicarbonyl compounds. libretexts.org

Electrophilic Reactivity: The carbonyl carbons of the acetoacetate moiety are electrophilic and susceptible to attack by nucleophiles. The ester carbonyl can undergo transesterification in the presence of an alcohol and a suitable catalyst, or hydrolysis to a β-keto acid under acidic or basic conditions. libretexts.orgrsc.org The ketonic carbonyl can react with nucleophiles, though the reactivity is influenced by the adjacent ester group.

The acetoacetate group also exhibits keto-enol tautomerism, existing as an equilibrium mixture of the keto and enol forms. google.commdpi.com The enol form can influence the molecule's reactivity in certain reactions.

Stereochemical Stability and Investigation of Isomerization Pathways of the (Z)-Alkene

The (Z) or cis configuration of the double bond in (Z)-Hex-3-enyl acetoacetate is a key stereochemical feature. Generally, (Z)-alkenes are thermodynamically less stable than their corresponding (E) or trans isomers due to greater steric hindrance. nih.govfiveable.me This inherent instability makes the (Z)-alkene susceptible to isomerization.

The conversion of a (Z)-alkene to the more stable (E)-isomer is a common process that can be catalyzed by various means:

Palladium-Catalyzed Isomerization: Transition metals, particularly palladium(II) complexes, are effective catalysts for E/Z isomerization of alkenes. nih.gov The mechanism can involve several pathways, including nucleopalladation/β-elimination, which has been supported by kinetic analysis and DFT calculations for unactivated olefins. nih.gov

Metal Hydride and π-Allyl Mechanisms: Alkene isomerization can also proceed via a metal hydride mechanism, involving the insertion of an alkene into a metal hydride bond followed by β-hydride elimination. nih.govresearchgate.net Alternatively, a π-allyl mechanism involves the reversible oxidative addition of an allylic C-H bond. sci-hub.box

Photochemical Isomerization: It is possible to achieve a contra-thermodynamic isomerization from the E- to the Z-isomer using photochemical catalysis, which proceeds via a photochemical pumping mechanism. organic-chemistry.orgmit.edu

The stability difference between (Z) and (E) isomers means that reaction conditions must be carefully controlled to preserve the (Z)-geometry if it is the desired configuration. The tendency to isomerize to the more stable (E)-alkene is a critical consideration in any synthetic manipulation of the (Z)-hex-3-enyl chain. researchgate.net

Reactions Involving the Alkene Moiety (e.g., Catalytic Hydrogenation, Epoxidation, Halogenation)

The carbon-carbon double bond in the (Z)-hex-3-enyl chain is a site of rich reactivity, characteristic of alkenes.

Catalytic Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas, to yield hexyl acetoacetate.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield (Z)-3,4-epoxyhexyl acetoacetate. The stereochemistry of the starting alkene influences the stereochemistry of the resulting epoxide.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in a vicinal dihalide. The addition of bromine to a (Z)-alkene, such as (Z)-2-butene, proceeds through a cyclic bromonium ion intermediate and results in the formation of a racemic mixture of enantiomers in an anti-addition fashion. libretexts.org This stereospecific outcome is a hallmark of this reaction. The reaction with bromine water would lead to the formation of a halohydrin. libretexts.org

Synthesis and Characterization of Novel Derivatives of this compound

The dual functionality of this compound allows for the synthesis of a wide array of novel derivatives through selective modification of either the ester or the alkene group.

The reactivity of the acetoacetate moiety allows for several modifications while potentially preserving the (Z)-alkene.

Alkylation and Acylation: As discussed in section 5.1, the α-carbon can be alkylated or acylated to introduce new substituents. ucalgary.calibretexts.org For example, reaction with an alkyl halide in the presence of a base would yield an α-alkyl-(Z)-hex-3-enyl acetoacetate.

Transesterification: The ethyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst. rsc.org This allows for the synthesis of a library of acetoacetate esters with varying alcohol portions.

Decarboxylation: Following hydrolysis of the ester to the corresponding β-keto acid, heating induces decarboxylation to yield a ketone. libretexts.orglasalle.edu In this case, it would produce (Z)-non-6-en-2-one.

A summary of potential modifications is presented in the table below.

| Reaction Type | Reagents | Product Type |

| α-Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | α-Alkyl-(Z)-hex-3-enyl acetoacetate |

| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | (Z)-Hex-3-enyl R-acetoacetate |

| Hydrolysis & Decarboxylation | 1. H₃O⁺, Heat 2. Heat (-CO₂) | (Z)-Non-6-en-2-one |

The alkene double bond can be functionalized to introduce a variety of chemical groups.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the alkene into an alcohol. It proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity, which would lead to the formation of a diol derivative.

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, would split the molecule. A reductive workup (e.g., with dimethyl sulfide) would yield propanal and an acetoacetate-functionalized aldehyde.

Diels-Alder Reaction: If the (Z)-alkene can act as a dienophile, it could participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene (B86901) derivatives.

Kinetics and Thermodynamics of Key Transformation Reactions

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles.

Acetoacetate Reactivity: The formation of the enolate from the acetoacetate ester is a rapid acid-base reaction. ucalgary.ca Subsequent reactions, like alkylation, are typically under kinetic control. In reactions with multiple possible products, such as the reaction of t-butyl acetoacetate with morpholine, the outcome can be directed by temperature, with kinetic products forming at lower temperatures and thermodynamic products at higher temperatures. acs.org The uncatalyzed decarboxylation of acetoacetate at 25°C is a slow reaction, with a rate constant of 3.0 × 10⁻⁷ s⁻¹, corresponding to a half-life of about 26.6 days. nih.gov

Alkene Isomerization: The isomerization of the (Z)-alkene to the more stable (E)-alkene is thermodynamically favorable. researchgate.net The rate of this isomerization depends heavily on the catalyst and conditions used. Some catalysts can lead to a rapid convergence to the thermodynamic equilibrium mixture, which is predominantly the E-isomer. sci-hub.box Kinetic studies of palladium-catalyzed isomerization have shown that the initial step is often the rapid coordination of the (Z)-alkene to the catalyst. nih.gov

Below is a table summarizing key thermodynamic data for a related acetoacetate reaction.

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

| Decarboxylation of Acetoacetate (monoanion) | 23.5 | -2.7 | 26.2 |

Data for decarboxylation at 25°C, extrapolated from higher temperatures. nih.gov

Understanding the interplay between the kinetics and thermodynamics of these transformations is crucial for selectively targeting either the acetoacetate or the alkene moiety and for controlling the stereochemistry of the final products.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Conformational Preferences

Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules. For (Z)-hex-3-enyl acetoacetate (B1235776), these calculations could provide a wealth of information.

Molecular Geometry: Using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), the optimized three-dimensional structure of the molecule can be determined. This would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its shape.

Electronic Structure: Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal insights into its reactivity. The distribution of electron density and the electrostatic potential surface could pinpoint regions susceptible to electrophilic or nucleophilic attack.

Conformational Preferences: (Z)-Hex-3-enyl acetoacetate possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods could systematically explore these conformations to identify the most stable (lowest energy) structures. This is critical for understanding which shapes the molecule is most likely to adopt and how this influences its interactions with other molecules, such as olfactory receptors.

A hypothetical data table for the most stable conformer of this compound, as could be determined by quantum chemical calculations, is presented below.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length (Z-alkene) | ~1.34 Å |

| C=O Bond Length (Ester) | ~1.21 Å |

| C=O Bond Length (Ketone) | ~1.22 Å |

| C-O-C Bond Angle (Ester) | ~116° |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Computational Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry can be instrumental in understanding the chemical reactions that this compound might undergo. This includes its synthesis, degradation, and potential metabolic pathways.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. A key aspect of this is the identification and characterization of transition states, which are the high-energy intermediates that govern the reaction rate.

For instance, the hydrolysis of the ester group is a common reaction. Computational studies could model this process, both uncatalyzed and catalyzed by acids or bases, to determine the activation energies and reaction kinetics. This would provide a detailed, step-by-step understanding of how the molecule breaks down.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations can model the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules.

Conformational Sampling: MD simulations can track the movement of every atom in the this compound molecule over time. This allows for a thorough exploration of its conformational space, providing a dynamic picture of its flexibility and the transitions between different shapes.

Intermolecular Interactions: Crucially, MD simulations can be used to study how this compound interacts with other molecules. This is particularly relevant for its role as a fragrance, as it would involve interactions with olfactory receptors. Simulations could help to identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern its binding to these receptors.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemistry. These predictions can aid in the interpretation of experimental NMR spectra, helping to confirm the structure of the molecule and assign specific peaks to individual atoms.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) spectrum. By comparing the computed spectrum with the experimental one, researchers can identify the characteristic vibrational modes of the molecule, such as the stretching of the C=O and C=C bonds.

A hypothetical table of predicted vibrational frequencies is shown below.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1735-1750 |

| C=O Stretch (Ketone) | ~1715-1730 |

| C=C Stretch (Alkene) | ~1650-1670 |

Note: These are typical ranges and the exact predicted values would depend on the computational method used.

Ecological and Biological Roles Non Human Focus

Investigation of (Z)-Hex-3-enyl Acetoacetate (B1235776) as a Potential Phytochemical or Semiochemical in Plant and Insect Systems

Direct scientific investigation identifying (Z)-Hex-3-enyl acetoacetate as a naturally occurring phytochemical or semiochemical is currently lacking. However, its structural components—a (Z)-3-hexenyl group and an acetoacetate group—suggest a high potential for such roles. The (Z)-3-hexenyl moiety is a hallmark of green leaf volatiles (GLVs), a class of compounds ubiquitously released by plants, especially upon tissue damage. mdpi.com These C6-alcohols, aldehydes, and their esters are fundamental to plant communication and defense. mdpi.com

The closely related compound, (Z)-Hex-3-enyl acetate (B1210297), is a well-documented phytochemical and semiochemical. pherobase.cominrae.fr It is a natural, volatile ester found in a variety of plants and contributes to their characteristic "green" scent. inrae.fr Given this, it is plausible that this compound could also be produced by plants, although it has not been identified in studies of plant volatile emissions to date.

Semiochemicals are signaling molecules used in communication, and the ester functional group is common among insect pheromones and other semiochemicals. ontosight.ai Therefore, this compound possesses the necessary structural features to be investigated as a potential semiochemical in plant-insect or insect-insect interactions.

Role in Plant-Insect Interactions (e.g., as an Attractant or Repellent, studied academically)

There are no academic studies directly examining the role of this compound in plant-insect interactions. However, extensive research on the analogous compound, (Z)-Hex-3-enyl acetate, provides a strong basis for hypothesizing its potential functions.

(Z)-Hex-3-enyl acetate is a key player in the chemical ecology of numerous plant and insect species. It is a component of the blend of volatiles released by plants when damaged by herbivores. mdpi.com These herbivore-induced plant volatiles (HIPVs) can have a dual role:

Attraction of Natural Enemies: (Z)-Hex-3-enyl acetate can act as a synomone, a type of semiochemical that benefits both the emitter (the plant) and the receiver (a natural enemy of the herbivore). For instance, it can attract parasitic wasps and predatory insects to the site of herbivory, thereby reducing the pest pressure on the plant.

Repellence of Herbivores: In some contexts, (Z)-Hex-3-enyl acetate can act as a repellent to certain herbivorous insects, deterring them from feeding on the plant. science.gov

Attraction of Herbivores: Conversely, for some specialist herbivores, (Z)-Hex-3-enyl acetate can serve as an attractant, indicating the presence of a suitable host plant. science.gov

The specific effect of (Z)-Hex-3-enyl acetate often depends on the insect species, its physiological state, and the context in which the cue is perceived. It is frequently part of a complex blend of volatiles, and its activity can be modified by the presence of other compounds. Given these established roles for the acetate ester, it is reasonable to propose that this compound, if produced by plants, could have similar attractant or repellent properties in plant-insect interactions.

Table 1: Documented Roles of the Related Compound (Z)-Hex-3-enyl Acetate in Plant-Insect Interactions

| Role | Interacting Species (Example) | Effect |

| Attractant | Diamondback moth (Plutella xylostella) | Enhances attraction of males to sex pheromone-baited traps. science.gov |

| Attractant | Tea green leafhopper (Empoasca vitis) | Provides host and oviposition cues for females. science.gov |

| Repellent/Attractant | Various herbivorous insects | The effect can be context-dependent, either repelling or attracting different species. |

| Synomone | Parasitic wasps | Attracts natural enemies of herbivores to the damaged plant. |

Biosynthesis and Functional Significance in Microbial Systems (if analogous compounds exist)

While there is no specific information on the microbial biosynthesis of this compound, microorganisms, particularly yeasts and bacteria, are known to produce a wide array of volatile esters. scilit.combohrium.comnih.gov These esters are often responsible for the characteristic aromas of fermented foods and beverages. nih.gov

The microbial biosynthesis of esters typically occurs through several biochemical pathways:

Condensation of an Acyl-CoA and an Alcohol: This is a common pathway catalyzed by alcohol acyltransferases (AATs). researchgate.net In this reaction, an acyl-coenzyme A (acyl-CoA) molecule is condensed with an alcohol to form an ester. For the production of this compound, this would theoretically involve the reaction of acetoacetyl-CoA with (Z)-Hex-3-en-1-ol.

Oxidation of Hemiacetals: Esters can also be formed from the oxidation of hemiacetals, which are themselves formed from aldehydes and alcohols. bohrium.com

Baeyer-Villiger Monooxygenase Activity: These enzymes catalyze the insertion of an oxygen atom into a ketone, which can lead to the formation of an ester. nih.gov

The functional significance of ester production in microbes is varied. It can be a method of detoxifying alcohols and aldehydes produced during metabolism, or it can play a role in cell-to-cell signaling. scilit.com In the context of fermentation, the production of volatile esters is a key factor in the flavor and aroma profile of the final product. nih.gov

Environmental Fate, Persistence, and Biotransformation Processes in Terrestrial and Aquatic Ecosystems

Specific data on the environmental fate, persistence, and biotransformation of this compound is not available. However, as a volatile organic compound (VOC), its general behavior in the environment can be inferred. wikipedia.org

Volatility: Due to its likely high vapor pressure, this compound is expected to readily volatilize from terrestrial and aquatic surfaces into the atmosphere. wikipedia.orgusgs.gov

Atmospheric Degradation: In the atmosphere, VOCs like esters are subject to degradation by photochemically produced hydroxyl radicals. This process would likely lead to a relatively short atmospheric half-life.

Biodegradation: In soil and water, ester compounds are generally susceptible to biodegradation by a wide range of microorganisms. The ester bond can be hydrolyzed by esterase enzymes, breaking the molecule down into its constituent alcohol ((Z)-Hex-3-en-1-ol) and acid (acetoacetic acid). These smaller molecules can then be further metabolized.

Sorption: The tendency of this compound to sorb to soil and sediment particles would depend on its octanol-water partition coefficient (Kow). While a measured value is not available, esters with similar structures tend to have low to moderate sorption potential.

Table 2: Predicted Environmental Fate of this compound

| Environmental Compartment | Dominant Process(es) | Predicted Outcome |

| Atmosphere | Photochemical degradation (reaction with hydroxyl radicals) | Relatively short half-life. |

| Water | Volatilization, Biodegradation | Low persistence in the water column. |

| Soil | Volatilization, Biodegradation | Low persistence in soil. |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Building Block in Asymmetric Synthesis Methodologies

The core structure of (Z)-hex-3-enyl acetoacetate (B1235776), a β-keto ester, makes it a candidate for use as a building block in asymmetric synthesis. The methylene (B1212753) group flanked by two carbonyl groups (the α-position) is acidic and can be deprotonated to form an enolate, which can then participate in a variety of stereoselective bond-forming reactions.

Methodologies for the asymmetric synthesis involving β-keto esters are well-established and can be broadly applied to substrates like (Z)-hex-3-enyl acetoacetate. Current time information in Bangalore, IN.researchgate.net These methods often employ chiral catalysts, which can be either metal-based or purely organic molecules (organocatalysts), to control the stereochemical outcome of the reaction. researchgate.net The resulting products, which are optically active, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net

Key asymmetric transformations for which β-keto esters are suitable substrates include:

Asymmetric Alkylation: The introduction of an alkyl group at the α-carbon can be achieved with high enantioselectivity using chiral phase-transfer catalysts or metal complexes with chiral ligands.

Asymmetric Amination: The installation of a nitrogen-containing group, a common feature in bioactive molecules, can be performed using azodicarboxylates in the presence of bifunctional organocatalysts like guanidine-bisurea. researchgate.net

Asymmetric Cycloadditions: Chiral β-keto esters can participate in formal [3+2] cyclization reactions with various partners to construct complex ring systems with high diastereoselectivity and enantioselectivity. researchgate.net

A summary of general asymmetric methods applicable to β-keto esters is presented in Table 1.

| Reaction Type | Catalyst/Reagent | Outcome | Potential Product from this compound |

| Asymmetric α-Amination | Guanidine-bisurea organocatalyst and diethyl azodicarboxylate | α-amino β-keto ester with a chiral quaternary center researchgate.net | Enantiomerically enriched α-amino-(Z)-hex-3-enyl acetoacetate |

| Asymmetric Decarboxylative Amination | Cinchona alkaloid-derived squaramide with β-keto acids | Chiral α-amino ketones nih.gov | Chiral α-amino γ,δ-unsaturated ketone (after rearrangement) |

| Asymmetric [3+2] Cyclization | Guanidine-amides with azonaphthalenes | Cyclopenta[b]indoles with high enantioselectivity researchgate.net | Complex heterocyclic structures incorporating the hexenyl moiety |

| Vinylogous Mukaiyama-Mannich Reaction | Chiral disulfonimide with silyloxydienes | δ-amino-β-ketoester derivatives nih.gov | Chiral δ-amino-β-ketoesters with the (Z)-hex-3-enyl group |

These methodologies underscore the potential of this compound as a prochiral substrate that can be transformed into a variety of enantiomerically enriched molecules.

Precursor in the Synthesis of Complex Natural Products or Bioactive Molecules

This compound belongs to the class of β-keto allyl esters, which are classic substrates for the Carroll rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that ultimately produces a γ,δ-unsaturated ketone and carbon dioxide upon heating. mdpi.comacs.org This reaction is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.

The application of the Carroll rearrangement to this compound would yield (Z)-nona-6,8-dien-2-one. This γ,δ-unsaturated ketone can serve as a key intermediate in the synthesis of more complex molecules, including certain terpenoids and other natural products possessing isoprenoid-like structures. The reaction can be catalyzed by palladium(0) complexes under milder conditions, and the use of chiral ligands can even render the reaction enantioselective, a process known as the asymmetric decarboxylative allylation. acs.org

Furthermore, the structural components of this compound are related to "green leaf volatiles" (GLVs), a class of compounds that includes (Z)-3-hexen-1-ol and its acetate (B1210297) ester. researchgate.netresearchgate.net GLVs are involved in plant defense signaling and can be used as starting materials in the biocatalytic synthesis of other bioactive compounds. researchgate.net Research has demonstrated that C6-aliphatic aldehydes and alcohols, which are structurally related to the hexenyl moiety of the target compound, possess bacteriostatic and bactericidal properties. This suggests that derivatives of this compound could be explored for similar bioactivities.

Integration into Polymer Chemistry or Material Science Scaffolds (as a monomer or modifying agent)

Currently, there is limited to no specific information in the published scientific literature detailing the integration of this compound into polymer chemistry or material science scaffolds, either as a monomer or as a modifying agent. While general references exist for the use of related compounds like cis-3-hexenyl acetate in formulations for plastics and polymer additives, specific research on the polymerization or grafting of this compound is not apparent. A patent for functionalized chitosan (B1678972) lists (Z)-hex-3-enyl 2-oxo-2-phenylacetate among a large number of compounds, but does not specify its role.

Development of Analytical Standards for Environmental Monitoring and Research

This compound is structurally related to a class of biogenic volatile organic compounds (BVOCs) known as green leaf volatiles (GLVs). GLVs, which primarily consist of C6 aldehydes, alcohols, and their esters, are released by plants in response to mechanical damage or herbivore attacks and play a crucial role in plant-to-plant communication and plant-insect interactions.

The accurate detection and quantification of specific GLVs in the environment are essential for studying these ecological processes. This requires the use of high-purity analytical standards for the calibration of sensitive analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS). For example, analytical standards of major GLVs have been used to confirm their identity in volatile emissions from cabbage palms infected with phytoplasma. The development of sensors for detecting specific GLVs, such as hexanal, also relies on calibration with known standards.

Given its structural similarity to well-studied GLVs, this compound could be a component of the complex volatile bouquets emitted by certain plants. Therefore, a pure, certified standard of this compound would be necessary for:

Identification and Quantification: To confirm its presence and concentration in air, water, or soil samples, particularly in studies of atmospheric chemistry or chemical ecology.

Method Validation: To validate new analytical methods for the detection of trace levels of GLVs.

Toxicological and Olfactory Studies: To investigate its specific biological effects on insects, animals, or other plants.

Table 2 lists some common green leaf volatiles and the primary analytical techniques used for their detection, for which analytical standards are indispensable.

| Green Leaf Volatile | Chemical Formula | Common Analytical Technique(s) |

| (Z)-3-Hexenal | C₆H₁₀O | Gas Chromatography-Mass Spectrometry (GC-MS) |

| (E)-2-Hexenal | C₆H₁₀O | Gas Chromatography-Mass Spectrometry (GC-MS) |

| (Z)-3-Hexen-1-ol | C₆H₁₂O | Gas Chromatography-Mass Spectrometry (GC-MS) |

| (Z)-3-Hexenyl acetate | C₈H₁₄O₂ | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Hexanal | C₆H₁₂O | Gas Chromatography-Mass Spectrometry (GC-MS), specialized gas sensors |

Emerging Research Directions and Future Perspectives

Exploration of Structure-Activity Relationships in Analogous Chemical Systems

The foundation for predicting the future research trajectories of (Z)-Hex-3-enyl acetoacetate (B1235776) lies in the extensive studies of structure-activity relationships (SAR) within the broader class of green leaf volatiles. Research on (Z)-Hex-3-enyl acetate (B1210297) and similar compounds has revealed that subtle structural modifications can lead to significant changes in biological activity, particularly in the context of plant defense signaling. tandfonline.comnih.gov

A pivotal study on maize seedlings using (Z)-Hex-3-enyl acetate as a lead compound demonstrated that the acid portion of the ester is not essential for inducing defense-related genes. tandfonline.comnih.gov The key structure for this activity was identified as (Z)-3-hexen-1-ol, which is formed upon the hydrolysis of the acetate. tandfonline.comnih.gov The double bond within the hexenol structure was found to be critical, although its geometric configuration (Z or E) did not seem to be a distinguishing factor for gene upregulation. tandfonline.com However, the length of the methylene (B1212753) chain on either side of the double bond showed strict specificity, highlighting the "3-hexen-1-ol" structure as the ultimate determinant of this biological function. tandfonline.com

Key Research Questions for SAR Studies:

Receptor Binding and Activation: How does the acetoacetate group influence the binding affinity and activation of putative plant receptors compared to the acetate analogue?

Metabolic Stability: Is (Z)-Hex-3-enyl acetoacetate metabolized in plant tissues, and if so, what are the products and their biological activities?

Broadened Bioactivity: Does the acetoacetate functionality confer novel biological activities beyond plant defense, such as antimicrobial or antifungal properties?

A comparative analysis of the bioactivity of a series of (Z)-Hex-3-enyl esters could provide valuable insights.

| Compound | Functional Group | Known/Predicted Primary Activity | Key Structural Features for Activity |

|---|---|---|---|

| (Z)-Hex-3-enyl acetate | Acetate ester | Induction of plant defense genes | Hydrolysis to (Z)-3-hexen-1-ol, C6 backbone, position of double bond |

| (Z)-Hex-3-enyl propionate | Propionate ester | Elicitor of plant defenses | Longer alkyl chain on ester |

| (Z)-Hex-3-enyl butyrate | Butyrate ester | Elicitor of plant defenses | Even longer alkyl chain on ester |

| This compound | Acetoacetate ester (β-keto ester) | Potentially altered receptor binding and novel bioactivities | Keto group, potential for different hydrogen bonding and reactivity |

Integration with Supramolecular Chemistry Principles for Self-Assembly or Host-Guest Interactions

The principles of supramolecular chemistry, which focus on non-covalent interactions to create complex, functional assemblies, offer a novel and exciting research direction for this compound. wikipedia.org The unique structure of this compound, featuring both a flexible alkyl chain and a polar acetoacetate group, makes it a candidate for participating in host-guest interactions and self-assembly processes. fiveable.me

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, leading to changes in the physical and chemical properties of both. wikipedia.org Volatile organic compounds (VOCs) like this compound could act as guests, with host molecules such as cyclodextrins, calixarenes, or metal-organic frameworks (MOFs) providing a cavity for encapsulation. fiveable.memdpi.com

Potential Applications in Supramolecular Chemistry:

Controlled Release Systems: Encapsulation of this compound within a host molecule could lead to its slow and controlled release. This has potential applications in agriculture for the sustained release of plant defense elicitors or in the fragrance industry for long-lasting scents.

Sensors: The interaction of this compound with a specifically designed host molecule could trigger a detectable signal, such as a change in fluorescence. researchgate.net This could form the basis for developing highly selective sensors for this and related VOCs.

Self-Assembling Materials: Under specific conditions, the amphiphilic nature of this compound might allow it to self-assemble into ordered structures like micelles or vesicles. The presence of the β-keto ester group could provide sites for coordination with metal ions, leading to the formation of novel metallo-supramolecular architectures.

Future research should focus on experimentally verifying these possibilities by studying the interactions of this compound with various known host molecules and investigating its self-assembly behavior in different solvent systems.

Development of Sustainable and Economically Viable Production Methods for Analogues

The growing demand for natural and green chemicals necessitates the development of sustainable and economically viable methods for producing this compound and its analogues. Traditional chemical synthesis often relies on harsh conditions and produces significant waste. Biocatalysis and green chemistry approaches offer promising alternatives.

Enzymatic synthesis, particularly using lipases, has been successfully employed for the production of various flavor esters. nih.govnih.govmdpi.com Lipases can catalyze esterification reactions under mild conditions with high selectivity, reducing the formation of byproducts. mdpi.com The use of immobilized enzymes further enhances their stability and reusability, making the process more cost-effective. nih.govnih.govscielo.br For instance, Candida antarctica lipase (B570770) B (CALB) is a well-studied and highly efficient biocatalyst for ester synthesis. scielo.br

Key Strategies for Sustainable Production:

Biocatalytic Esterification: Utilizing lipases to catalyze the reaction between (Z)-Hex-3-en-1-ol and an acetoacetate donor (e.g., ethyl acetoacetate). Optimization of reaction parameters such as temperature, solvent, and enzyme loading will be crucial.

Whole-Cell Biotransformation: Engineering microorganisms to produce this compound directly from simple carbon sources. This could involve introducing and optimizing the necessary biosynthetic pathways in a suitable microbial host.

Green Chemistry Approaches: Exploring the use of alternative and greener solvents (e.g., ionic liquids or supercritical fluids) to replace traditional organic solvents in the synthesis process. Microwave-assisted synthesis could also be investigated to reduce reaction times and energy consumption.

The development of efficient and sustainable production methods will be critical for the commercial viability of this compound and its analogues in various industrial applications.

| Production Method | Key Advantages | Research Focus |

|---|---|---|

| Chemical Synthesis | Well-established, high yields | Use of greener catalysts, solvent-free conditions |

| Biocatalytic Synthesis (Lipases) | Mild conditions, high selectivity, "natural" product label | Enzyme immobilization, optimization of reaction conditions, reusability |

| Whole-Cell Biotransformation | Potentially very low cost, sustainable feedstock | Metabolic engineering of microbial hosts, pathway optimization |

Interdisciplinary Research with Biological and Environmental Sciences to Elucidate Broader Roles

The established role of (Z)-Hex-3-enyl acetate and other GLVs as key signaling molecules in plant-insect and plant-plant interactions provides a strong rationale for exploring the broader ecological roles of this compound. nih.govwikipedia.orgoup.com Interdisciplinary research that bridges chemistry, biology, and environmental science will be essential to unravel its full potential.

GLVs are known to mediate a wide range of ecological interactions, from attracting predators and parasitoids of herbivores to priming defenses in neighboring plants. nih.govwikipedia.org The structural variation in the ester moiety of these compounds can influence their volatility, persistence in the environment, and the specificity of the interactions they mediate.

Potential Areas for Interdisciplinary Research:

Chemical Ecology: Investigating the role of this compound as a semiochemical in various ecosystems. Does it act as a pheromone, allomone, or kairomone for different insect species? nih.gov How does it influence the behavior of pollinators, herbivores, and their natural enemies?

Plant Physiology and Pathology: Exploring the impact of this compound on plant physiology beyond defense induction. Does it affect plant growth, development, or response to abiotic stresses like drought or salinity? mdpi.com Could it have direct antimicrobial or antifungal properties against plant pathogens? nih.gov

Atmospheric Chemistry: Studying the fate of this compound in the atmosphere. What are its degradation products, and what is their impact on atmospheric chemistry and air quality? mdpi.com

Food Science and Flavor Chemistry: Evaluating the contribution of this compound to the flavor and aroma profiles of fruits and vegetables. Its unique structure may impart novel sensory characteristics.

By adopting an interdisciplinary approach, researchers can gain a comprehensive understanding of the multifaceted roles of this compound in the natural world, paving the way for innovative applications in agriculture, environmental management, and the food and fragrance industries. eg.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (Z)-Hex-3-enyl acetoacetate, and how can they inform experimental design?

- Answer : The compound (C₁₀H₁₆O₃, MW 184.23) is a liquid with a density of 0.98 g/cm³, boiling point of 254.4°C, and flash point of 105°C. Its vapor pressure at 25°C is 0.0173 mmHg . These properties dictate handling protocols: low vapor pressure suggests limited volatility at room temperature, but the low flash point (105°C) requires precautions against ignition sources during high-temperature reactions. Solubility in ethanol (as noted for similar esters) supports its use in polar organic solvents. For purity analysis, gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients are recommended, with internal standards for quantification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : The compound is flammable (GHS Category 3) and a skin/eye irritant. Key precautions include:

- Storage : In glass containers, away from light and strong oxidizers, in ventilated areas .

- PPE : Nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Local exhaust ventilation is required to minimize inhalation risks .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved waste facilities .

- Fire Safety : Use CO₂, dry powder, or alcohol-resistant foam .

Q. How can researchers verify the stereochemical configuration (Z) of the hex-3-enyl group?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy is definitive. The coupling constant (J) between protons at C2 and C3 in the ¹H NMR spectrum typically ranges between 10–12 Hz for (Z)-isomers, compared to 12–18 Hz for (E)-isomers. Gas chromatography-mass spectrometry (GC-MS) with chiral columns can also separate stereoisomers, referencing retention indices (e.g., AI: 1632 for (Z)-hexenyl esters) .

Advanced Research Questions

Q. What methodologies are effective for synthesizing derivatives of this compound, and how does the active methylene group influence reactivity?

- Answer : The active methylene group (CH₂ adjacent to the ketone) enables nucleophilic reactions, such as Knoevenagel condensations or Michael additions. For example, esterification with diketene or tert-butyl acetoacetate (t-BAA) under basic conditions (e.g., NaH in THF) can yield functionalized cellulose derivatives . Reaction progress is monitored via FTIR (disappearance of the ketone carbonyl peak at ~1700 cm⁻¹) or thin-layer chromatography (TLC) with UV visualization.

Q. How can researchers address data gaps in the compound’s toxicological and ecological profiles?

- Answer :

- Toxicology : Conduct in vitro assays using human keratinocyte (HaCaT) or corneal epithelial cells to assess skin/eye irritation, referencing OECD TG 439/492. For acute toxicity, use zebrafish embryo toxicity tests (ZFET) .

- Ecotoxicology : Perform algal growth inhibition tests (OECD 201) or Daphnia magna acute toxicity studies. Predictive tools like EPI Suite can estimate log Kow and biodegradability, though experimental validation is critical due to unreliable in silico models for esters .

Q. What experimental strategies resolve contradictions in reported stability data, particularly under thermal or photolytic conditions?

- Answer : Stability studies should include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photolytic Testing : Expose samples to UV light (e.g., 365 nm) in quartz cells, monitoring degradation via GC-MS for volatile byproducts .

- Accelerated Aging : Store samples at 40°C/75% relative humidity for 6–12 weeks, analyzing purity changes with HPLC .

Q. How does the stereochemistry of the hex-3-enyl group affect the compound’s reactivity in esterification or hydrolysis reactions?

- Answer : The (Z)-configuration introduces steric hindrance near the ester carbonyl, slowing nucleophilic attack compared to (E)-isomers. For hydrolysis kinetics, conduct pH-dependent studies (e.g., 0.1M HCl vs. NaOH) with kinetic modeling. Monitor reaction rates using conductivity measurements or NMR to track ester bond cleavage .

Methodological Notes

- Analytical Validation : Always calibrate instruments with certified reference standards. For GC-MS, use retention indices from databases like NIST .

- Synthetic Optimization : Employ design of experiments (DoE) to optimize reaction yields, varying catalysts, solvents, and temperatures .

- Data Reproducibility : Document environmental conditions (humidity, light exposure) during experiments to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.